molecular formula C28H31BrN2O B10932285 2-(4-bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide

2-(4-bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide

Cat. No.: B10932285
M. Wt: 491.5 g/mol
InChI Key: VKEDJIXDDWBQQU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide is an organic compound that features a quinoline core substituted with a 4-bromophenyl group and a dicyclohexylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide typically involves a multi-step processThe final step involves the formation of the carboxamide moiety by reacting the intermediate with dicyclohexylamine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products

Scientific Research Applications

2-(4-Bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide is unique due to its combination of a quinoline core with a 4-bromophenyl group and a dicyclohexylcarboxamide moiety. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in various fields.

Properties

Molecular Formula

C28H31BrN2O

Molecular Weight

491.5 g/mol

IUPAC Name

2-(4-bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide

InChI

InChI=1S/C28H31BrN2O/c29-21-17-15-20(16-18-21)27-19-25(24-13-7-8-14-26(24)30-27)28(32)31(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h7-8,13-19,22-23H,1-6,9-12H2

InChI Key

VKEDJIXDDWBQQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br

Origin of Product

United States

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